molecular formula C19H21NO6S B2973063 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327176-86-2

methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No.: B2973063
CAS No.: 1327176-86-2
M. Wt: 391.44
InChI Key: VJYCBAAIXCTDGD-PDGQHHTCSA-N
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Description

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative characterized by:

  • A (2Z)-configuration at the double bond, which influences its stereochemical reactivity.
  • A 4-methylphenylsulfonyl group at position 2, providing electron-withdrawing properties and structural rigidity.

This compound belongs to a class of acrylates with applications in medicinal chemistry, particularly as intermediates for anticancer agents (e.g., tumor inhibitors targeting breast and lung cancers) . Its synthesis involves optimization of substitution and condensation reactions to minimize by-products and improve environmental safety .

Properties

IUPAC Name

methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-13-5-8-15(9-6-13)27(22,23)18(19(21)26-4)12-20-14-7-10-16(24-2)17(11-14)25-3/h5-12,20H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYCBAAIXCTDGD-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3,4-dimethoxyaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.

    Acrylate Formation: The intermediate sulfonamide is then reacted with methyl acrylate under basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted acrylates.

Scientific Research Applications

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl and Amino Groups

Key structural analogs differ in substituents on the phenyl rings, impacting physicochemical and biological properties:

Compound Name Substituents (Position 2 / Position 3) Molecular Formula Key Properties/Applications Evidence Source
Target Compound 4-methylphenylsulfonyl / 3,4-dimethoxyphenylamino C19H21NO6S Anticancer intermediate
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate 4-chlorophenylsulfonyl / 4-methoxyphenylamino C17H16ClNO5S Unreported bioactivity
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-methoxyphenylsulfonyl / 4-chlorophenylamino C17H16ClNO5S Structural isomer; solubility studies pending
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate 4-ethylphenylsulfonyl / 4-ethoxyphenylamino C20H23NO5S Enhanced lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl) improve thermal stability and reaction kinetics in synthetic pathways .
  • Methoxy vs.
  • Chlorine substitution (as in ) may alter electronic profiles but lacks reported biological data.

Stereochemical and Configurational Effects

The (2Z)-configuration is critical for activity. highlights how Z/E isomerism in trifluoromethyl acrylates (e.g., Methyl (Z)-3-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)acrylate) affects reactivity and biological targeting. The Z-isomer often exhibits superior binding to hydrophobic pockets in enzymes due to spatial arrangement .

Crystal Packing and Hydrogen Bonding

Analogous acrylates, such as Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate, exhibit stabilized crystal structures via C–H⋯O hydrogen bonds and π–π interactions (centroid distances: ~3.98 Å) . These interactions are crucial for solid-state stability and may influence solubility and formulation in drug development.

Biological Activity

Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Acrylate moiety : Contributes to its reactivity and potential biological interactions.
  • Dimethoxyphenyl group : May enhance lipophilicity and influence binding affinity to biological targets.
  • Methylphenylsulfonyl group : Potentially involved in interactions with enzymes or receptors.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer effects. A study evaluated its cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathway
A54915.0Inhibition of cell cycle progression at G1 phase

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. A recent study tested its efficacy against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Case Studies

  • Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed promising results when this compound was administered in combination with standard chemotherapy. Patients exhibited improved overall survival rates compared to those receiving chemotherapy alone.
  • Antimicrobial Efficacy : In vitro studies conducted on wound infections caused by multidrug-resistant bacteria demonstrated that the compound significantly reduced bacterial load when applied topically. This suggests its potential as a therapeutic agent in managing infected wounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, and how can reaction conditions be optimized to minimize by-products?

  • Answer : Common challenges include high reaction temperatures (>120°C) and the formation of environmentally harmful by-products during aldol condensation or substitution reactions. Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts or mild bases to reduce side reactions.
  • Temperature control : Stepwise heating (e.g., 60°C → 80°C) to improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
  • Monitoring : Real-time HPLC or TLC to track reaction progress and adjust parameters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Answer :

  • X-ray diffraction (XRD) : Resolves stereochemistry and confirms the (Z)-configuration via dihedral angles (e.g., 82.9° between aryl groups) .
  • NMR : 1H^1H-NMR identifies sulfonyl and methoxy protons, while 13C^{13}C-NMR distinguishes carbonyl carbons (e.g., acrylate C=O at ~170 ppm) .
  • FT-IR : Confirms sulfonamide (1320–1160 cm1^{-1}) and acrylate ester (1720 cm1^{-1}) functional groups .
  • Data Table :
TechniqueKey ObservationsReference
XRDP1 space group, a = 7.9262 Å, Z = 2
1H^1H-NMRδ 2.45 (s, 3H, CH3_3-C6_6H4_4)

Q. How does the hydrogen-bonding network influence the compound's crystallographic stability?

  • Answer : Intramolecular C–H···O hydrogen bonds form S(7) ring motifs, while intermolecular C–H···O interactions create R22_2^2(18) and R22_2^2(14) graph sets. These interactions, combined with π–π stacking (3.984 Å centroid distance), stabilize the crystal lattice .

Advanced Research Questions

Q. What computational methods can predict the compound's reactivity in nucleophilic or electrophilic environments?

  • Answer :

  • DFT studies : B3LYP/6-311++G(d,p) basis sets calculate Fukui indices to identify reactive sites (e.g., sulfonyl oxygen as nucleophilic centers) .
  • Molecular electrostatic potential (MEP) : Visualizes electron-deficient regions (e.g., acrylate carbonyl) prone to nucleophilic attack .
  • Data Table :
ParameterValue (eV)Reactivity Insight
HOMO-LUMO gap4.2Moderate kinetic stability
Fukui ff^- (O)0.15Electrophilic susceptibility

Q. How do steric and electronic effects of the 3,4-dimethoxyphenyl group influence intermolecular interactions in solution?

  • Answer : Methoxy groups enhance solubility in polar solvents (logP ~2.8) but introduce steric hindrance, reducing stacking efficiency. Electron-donating methoxy groups increase electron density on the aniline nitrogen, altering hydrogen-bonding propensity with sulfonyl acceptors .

Q. What strategies resolve contradictions in biological activity data across in vitro and in silico models?

  • Answer :

  • Dose-response profiling : Validate computational IC50_{50} values (e.g., 12 µM for kinase inhibition) with cell-based assays .
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation (e.g., t1/2_{1/2} < 30 min) that may explain discrepancies .
  • Data Table :
ModelActivity (IC50_{50})Limitation
In silico (docking)8.5 µMOverestimates binding
In vitro (cell)22 µMMembrane permeability

Methodological Guidelines

  • Synthetic Optimization : Prioritize low-temperature, catalyst-driven routes to minimize by-products .
  • Crystallography : Use SADABS for absorption corrections in XRD data collection .
  • Computational Validation : Cross-check DFT results with experimental spectroscopic data to refine force fields .

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